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Compound of Interest

Compound Name: 2-azidobutane

Cat. No.: B6176771 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of 2-azidobutane using Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy. Due to the limited availability of published experimental spectra for 2-
azidobutane, this guide presents predicted data based on established principles of

spectroscopy and data from analogous compounds. It also includes detailed experimental

protocols for the synthesis and spectroscopic analysis of 2-azidobutane, intended to support

research and drug development activities.

Predicted Spectroscopic Data
The structural elucidation of 2-azidobutane can be effectively achieved through a combination

of ¹H NMR, ¹³C NMR, and IR spectroscopy. The following tables summarize the predicted

spectral data for 2-azidobutane.

Table 1: Predicted ¹H NMR Data for 2-Azidobutane (in
CDCl₃)
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

CH₃ (C4) ~0.95 Triplet ~7.4

CH₃ (C1) ~1.25 Doublet ~6.6

CH₂ ~1.60 Multiplet -

CH ~3.40 Multiplet -

Disclaimer: These are predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Data for 2-Azidobutane (in
CDCl₃)

Carbon Chemical Shift (δ, ppm)

C4 ~11

C1 ~20

C3 ~30

C2 ~60

Disclaimer: These are predicted values and may differ from experimental results.

Table 3: Predicted IR Absorption Data for 2-Azidobutane
Vibrational Mode Wavenumber (cm⁻¹) Intensity

Azide (N₃) Asymmetric Stretch ~2100 Strong, Sharp

C-H Stretch (sp³) 2850-3000 Medium-Strong

CH₂/CH₃ Bend ~1370-1460 Medium

C-N Stretch ~1100-1250 Medium

Disclaimer: These are predicted values and may differ from experimental results.
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Spectroscopic Interpretation
¹H NMR Spectroscopy: The proton NMR spectrum of 2-azidobutane is expected to show four

distinct signals. The methine proton (CH) directly attached to the electron-withdrawing azide

group will be the most deshielded, appearing furthest downfield. The methylene (CH₂) protons

will appear as a complex multiplet due to coupling with both the adjacent methyl and methine

protons. The two methyl (CH₃) groups will be distinguishable, with the terminal methyl group

appearing as a triplet and the methyl group adjacent to the chiral center appearing as a

doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to display four signals,

corresponding to the four unique carbon atoms in the molecule. The carbon atom bonded to

the azide group (C2) will be significantly deshielded and appear at the lowest field. The other

three carbon signals will appear in the aliphatic region of the spectrum.

Infrared Spectroscopy: The most characteristic feature in the IR spectrum of 2-azidobutane is

the strong and sharp absorption band around 2100 cm⁻¹, which is indicative of the asymmetric

stretching vibration of the azide functional group. The spectrum will also exhibit C-H stretching

and bending vibrations typical of an alkyl chain.

Experimental Protocols
Synthesis of 2-Azidobutane from 2-Bromobutane
This procedure outlines the synthesis of 2-azidobutane via a nucleophilic substitution reaction.

[1]

Materials:

2-bromobutane

Sodium azide (NaN₃)

Dimethyl sulfoxide (DMSO)

Diethyl ether (Et₂O)

Deionized water
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Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Separatory funnel

Procedure:

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.1

equivalents) in DMSO.

To this solution, add 2-bromobutane (1.0 equivalent) dropwise at room temperature.

Stir the reaction mixture at room temperature until the starting material is consumed, as

monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, quench the reaction by adding deionized water.

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

Combine the organic layers and wash with deionized water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield 2-azidobutane.

NMR Spectroscopic Analysis
Sample Preparation:

Dissolve approximately 10-20 mg of 2-azidobutane in about 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:
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Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32

scans.

¹³C NMR Acquisition:

Acquire the spectrum on the same instrument.

Use a proton-decoupled pulse sequence.

Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

IR Spectroscopic Analysis
Sample Preparation:

For a neat liquid sample, place a drop of 2-azidobutane between two potassium bromide

(KBr) or sodium chloride (NaCl) salt plates to form a thin film.

IR Spectrum Acquisition:

Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Typically, scan the range from 4000 to 400 cm⁻¹.

Acquire a background spectrum of the clean salt plates before running the sample.

Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the characterization process and the key

relationships in the spectroscopic analysis.
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Caption: Workflow for the synthesis and spectroscopic characterization of 2-azidobutane.

Caption: Predicted NMR signal assignments for 2-azidobutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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